molecular formula C19H24N6O3 B3016007 7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850242-21-6

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3016007
CAS No.: 850242-21-6
M. Wt: 384.44
InChI Key: DOTZBLZSSLJONU-UHFFFAOYSA-N
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Description

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential and Receptor Affinity

This compound, along with similar derivatives, has been explored for its therapeutic potential, particularly targeting various receptors which may imply its utility in treating conditions like depression, anxiety, and possibly other central nervous system (CNS) disorders. Studies have shown that certain derivatives exhibit significant affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting potential psychotropic activity. For instance, a derivative demonstrated antidepressant-like effects in animal models, indicating the compound's potential for treating depressive disorders (Chłoń-Rzepa et al., 2013; Zygmunt et al., 2015).

Analgesic Properties

Further research into 8-methoxy derivatives of purine-2,6-dione, which share a structural resemblance to the specified compound, have revealed notable analgesic and anti-inflammatory effects. This suggests the compound's potential utility in pain management, highlighting the diverse therapeutic applications of such derivatives (Zygmunt et al., 2015).

Antimicrobial and Antifungal Activity

Research on derivatives of xanthines, which are structurally related to the specified compound, has shown antimicrobial and antifungal activities. This opens up potential avenues for the development of new antimicrobial agents, further diversifying the compound's scientific research applications (Romanenko et al., 2016).

Properties

IUPAC Name

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-22-8-10-24(11-9-22)18-20-16-15(17(27)21-19(28)23(16)2)25(18)12-14(26)13-6-4-3-5-7-13/h3-7,14,26H,8-12H2,1-2H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTZBLZSSLJONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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